molecular formula C12H13F3N2O3 B15227954 tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate

tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate

Cat. No.: B15227954
M. Wt: 290.24 g/mol
InChI Key: VBWQVCRAGCRZJV-UHFFFAOYSA-N
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Description

tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a formyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

The synthesis of tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 3-formyl-6-(trifluoromethyl)pyridine with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under controlled temperature and pressure conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets by increasing its lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (3-formyl-6-(trifluoromethyl)pyridin-2-yl)carbamate include:

Properties

Molecular Formula

C12H13F3N2O3

Molecular Weight

290.24 g/mol

IUPAC Name

tert-butyl N-[3-formyl-6-(trifluoromethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C12H13F3N2O3/c1-11(2,3)20-10(19)17-9-7(6-18)4-5-8(16-9)12(13,14)15/h4-6H,1-3H3,(H,16,17,19)

InChI Key

VBWQVCRAGCRZJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)C(F)(F)F)C=O

Origin of Product

United States

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